N-benzyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted tetrahydropyrimidine derivatives. The base structure is 1,2,3,4-tetrahydropyrimidine-2-thione, which serves as the parent ring system. The substitution pattern includes a 4-methoxyphenyl group at position 4 of the pyrimidine ring, a methyl group at position 6, and an N-benzylcarboxamide functionality at position 5. The thioxo designation at position 2 indicates the presence of a sulfur atom double-bonded to the carbon, distinguishing it from the corresponding oxo derivatives.
The molecular formula for this compound is C20H21N3O2S, with a calculated molecular weight of 367.47 grams per mole. This formula reflects the presence of twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom. The structural framework incorporates multiple aromatic systems, including the 4-methoxyphenyl substituent and the benzyl group attached to the carboxamide nitrogen, contributing to the overall molecular complexity and potential for intermolecular interactions.
Related dihydropyrimidine derivatives exhibit similar nomenclature patterns, as demonstrated by compounds such as 4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, which shares the core tetrahydropyrimidine-2-thione framework with variations in the aromatic substituents. The systematic naming convention ensures unambiguous identification of each compound within this diverse chemical class, facilitating accurate communication in scientific literature and patent applications.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis of dihydropyrimidine-2-thione derivatives reveals important structural insights relevant to understanding the conformational behavior of this compound. Studies on related compounds demonstrate that the six-membered tetrahydropyrimidine ring typically adopts non-planar conformations, with envelope or twist-boat geometries being most common. The N1/N2/C1-C4 ring system in similar structures exhibits puckering parameters that indicate significant deviation from planarity, with specific atoms positioned away from the mean plane of the remaining ring atoms.
Crystal structure analyses of comparable compounds reveal that the dihydropyrimidine ring often assumes an envelope conformation with puckering parameters of QT = 0.0853 angstroms, θ2 = 59.51 degrees, and φ_2 = 323 degrees, where one carbon atom serves as the flap position. The interatomic distances obtained from experimental X-ray diffraction typically show C-C bond lengths of approximately 3.365 angstroms and C-H bond lengths averaging 2.80 angstroms, with excellent correlation between theoretical and experimental values (correlation coefficient R² = 0.9912).
Intermolecular interactions play crucial roles in crystal packing, with N-H⋯S and C-H⋯O hydrogen bonds commonly observed in dihydropyrimidine-2-thione structures. These interactions link molecules in two-dimensional architectures, often enclosing R²₂(8) and R²₂(10) ring motifs that contribute to crystal stability. The presence of the thioxo group at position 2 provides additional opportunities for hydrogen bonding interactions, particularly through the sulfur atom acting as a hydrogen bond acceptor.
| Crystallographic Parameter | Typical Values for Related Compounds |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 6.8262 Å, b = 10.7036 Å, c = 11.1396 Å |
| Volume | 758.37 ų |
| Ring Conformation | Envelope |
| Puckering Parameters | QT = 0.0853 Å, θ2 = 59.51° |
Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, and Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides definitive structural characterization for dihydropyrimidine-2-thione derivatives. ¹H Nuclear magnetic resonance spectra of related compounds typically show characteristic peaks at δ 2.25-2.35 parts per million for methyl groups, δ 7.20-8.20 parts per million for aromatic protons, and δ 10.50-11.00 parts per million for amide N-H protons. The 4-methoxyphenyl substituent in the target compound would be expected to exhibit distinct signals for the methoxy group around δ 3.80 parts per million and aromatic protons with characteristic coupling patterns.
Specific spectroscopic data for related ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives show ¹H Nuclear magnetic resonance signals including aromatic protons at δ 6.809, 6.826, 7.209, and 7.226 parts per million, methoxy signals at δ 3.771 parts per million, and aliphatic protons at various chemical shifts. The thioxo group significantly influences the chemical shifts of nearby protons, typically causing downfield shifts compared to the corresponding oxo derivatives.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the carboxamide group typically appears around 1,670 cm⁻¹, while the thioxo C=S stretch is observed near 1,250 cm⁻¹. N-H stretching vibrations are commonly found around 3,300 cm⁻¹, and aromatic C-H stretches appear in the 3,000-3,100 cm⁻¹ region. The methoxy group contributes characteristic C-O stretching vibrations in the 1,000-1,300 cm⁻¹ range.
| Spectroscopic Technique | Characteristic Signals | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR | Aromatic protons | δ 7.20-8.20 ppm |
| ¹H NMR | Methoxy group | δ 3.80 ppm |
| ¹H NMR | Amide N-H | δ 10.50-11.00 ppm |
| FT-IR | C=O stretch | ~1,670 cm⁻¹ |
| FT-IR | C=S stretch | ~1,250 cm⁻¹ |
| FT-IR | N-H stretch | ~3,300 cm⁻¹ |
Mass spectrometry analysis typically reveals molecular ion peaks consistent with the calculated molecular weight, accompanied by characteristic fragmentation patterns. The fragmentation of dihydropyrimidine derivatives often involves loss of the aromatic substituents and the carboxamide moiety, providing structural confirmation through analysis of the fragment ion masses. Electrospray ionization mass spectrometry is particularly useful for obtaining molecular ion peaks for these compounds, while electron impact ionization provides informative fragmentation patterns.
Computational Chemistry Predictions of Molecular Geometry
Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have been extensively employed to predict molecular geometries and electronic properties of dihydropyrimidine-2-thione derivatives. These computational studies provide valuable insights into bond lengths, bond angles, and conformational preferences that complement experimental structural data. The theoretical calculations typically show excellent agreement with experimental X-ray crystallographic data, with correlation coefficients exceeding 0.99 for bond length comparisons.
Computational analysis reveals that the tetrahydropyrimidine ring exhibits significant puckering from planarity, with the sulfur atom in the thioxo group playing a crucial role in determining the overall molecular geometry. The electronic properties calculated through density functional theory methods indicate high chemical reactivity, with chemical softness values around 2.48 for related compounds. These calculations help predict the most stable conformations and provide insight into the electronic distribution within the molecule.
The optimization of ground state geometries through computational methods reveals that aromatic substituents, such as the 4-methoxyphenyl and benzyl groups in the target compound, adopt specific orientations relative to the pyrimidine ring that minimize steric interactions while maximizing electronic stabilization. The methoxy group orientation is particularly important, as it can participate in intramolecular interactions that influence the overall molecular conformation and stability.
Molecular orbital calculations provide information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding the electronic properties and potential reactivity of the compound. These computational predictions serve as valuable guides for experimental investigations and help in the rational design of related derivatives with desired properties.
Properties
IUPAC Name |
N-benzyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-17(19(24)21-12-14-6-4-3-5-7-14)18(23-20(26)22-13)15-8-10-16(25-2)11-9-15/h3-11,18H,12H2,1-2H3,(H,21,24)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWOYGZLZZRHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyrimidine derivatives and features a thioxo group and a carboxamide functional group, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.47 g/mol
- Structural Features : The compound contains a tetrahydropyrimidine ring, a thioxo group at position 2, and a carboxamide at position 5. The presence of benzyl and methoxyphenyl substituents enhances its solubility and biological activity .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Key findings include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structural features appear to enhance its interaction with microbial cell membranes.
- Antiviral Properties : Similar compounds have been studied for their ability to inhibit viral replication, particularly in the context of RNA viruses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The thioxo group may facilitate binding to enzyme active sites, inhibiting their function.
- Cell Membrane Disruption : The hydrophobic nature of the benzyl and methoxy groups may allow the compound to integrate into lipid membranes, disrupting cellular integrity.
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine | Contains benzyloxy group | Antiviral activity | Sulfanylidene group enhances reactivity |
| Methyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine | Methoxy group at different position | Antimicrobial properties | Variation in substitution pattern affects activity |
| N-Ethyl-6-methyl-2-thioxo-tetrahydropyrimidine | Lacks aromatic substituents | Moderate antibacterial activity | Simpler structure with less steric hindrance |
This table highlights how the specific combination of substituents in this compound enhances both its solubility and biological activity compared to its analogs .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Neuroprotective Potential : Another study assessed its potential as an AChE inhibitor. The results indicated that this compound could enhance acetylcholine levels in neuronal tissues significantly more than control compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-benzyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study: Cytotoxic Effects
In a study published by the National Institutes of Health (NIH), researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it exhibited significant apoptotic effects, particularly against breast and colon cancer cells. The mechanism of action was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
Table: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis via mitochondrial pathway |
| Colon Cancer | 20 | Cell cycle arrest |
| Cervical Cancer | 25 | Induction of apoptosis |
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways.
Case Study: Inhibition of Acetylcholinesterase
Research has demonstrated that the compound acts as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission. The inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies indicated a strong binding affinity between the compound and the active site of acetylcholinesterase .
Table: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Potential Application |
|---|---|---|
| Acetylcholinesterase | 30 | Alzheimer's Disease Treatment |
| α-Glucosidase | 40 | Type 2 Diabetes Mellitus Management |
Drug Design and Development
The structural characteristics of this compound make it a valuable scaffold for drug design. Its ability to form stable interactions with biological targets allows for modifications that can enhance its efficacy and selectivity.
Case Study: Structure–Activity Relationship (SAR)
A series of derivatives based on this compound have been synthesized and evaluated for their biological activity. The structure–activity relationship studies revealed that modifications at specific positions significantly influenced the compound's potency against cancer cells and its inhibitory effects on enzymes .
Table: SAR Findings
| Modification Position | Change | Effect on Activity |
|---|---|---|
| 4-Methoxy Group | Substitution with -OH | Increased anticancer activity |
| Benzyl Group | Replacement with phenyl | Enhanced enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
- Methodology : The compound can be synthesized via modified Biginelli reactions, employing aldehydes (e.g., 4-methoxybenzaldehyde), thiourea, and β-keto esters under acidic or Lewis acid catalysis. Reflux conditions in ethanol or THF with HCl or FeCl₃ are typical. Post-synthetic modifications (e.g., benzyl group introduction) require coupling agents like DCC/DMAP .
- Key Considerations : Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. How is the compound characterized structurally?
- Methodology :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, thioxo group via δ 12–13 ppm for NH) .
- XRD : Single-crystal X-ray diffraction resolves conformation; dihedral angles between pyrimidine and aryl rings (e.g., 12.8° for phenyl groups) reveal steric effects .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 409.12).
Q. What preliminary biological activities are reported for this class of compounds?
- Methodology :
- Antimicrobial Assays : Disc diffusion/MIC tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Thioxo derivatives show enhanced activity due to sulfur’s electronegativity .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices.
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during synthesis?
- Methodology :
- Catalytic Control : Use of BF₃·Et₂O or ZnCl₂ directs cyclocondensation to favor the 4-substituted tetrahydropyrimidine over regioisomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing side products.
- Crystallographic Insights : XRD data (e.g., torsion angles of 86.1° for substituents) guide steric/electronic optimization .
Q. What crystallographic features influence bioactivity?
- Methodology :
- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å in ) stabilize bioactive conformations.
- Weak Interactions : C–H⋯π bonds (3.4–3.6 Å) and π-stacking (3.8 Å) enhance crystal packing, affecting solubility .
- Dihedral Angles : Substituent planarity (e.g., 12.0° deviation in methoxyphenyl groups) correlates with membrane permeability .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antifungal activity by 30% in vs. 15% in ).
- Assay Standardization : Normalize protocols (e.g., broth microdilution vs. agar diffusion) to minimize variability.
- Computational Modeling : DFT calculations predict electrostatic potential maps, explaining divergent binding affinities .
Q. What strategies optimize solubility and stability for in vivo studies?
- Methodology :
- Salt Formation : Hydrochloride salts improve aqueous solubility (test via shake-flask method).
- Prodrug Design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs in ) enhances bioavailability.
- Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C/75% RH) identifies degradation pathways (e.g., thioxo oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
